BenchChemオンラインストアへようこそ!

2-(phenylformamido)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide

JAK inhibitor kinase selectivity immunology

This 1H-pyrazol-1-yl pyrimidine acetamide (CAS 1421509-72-9) is a structurally discrete JAK inhibitor chemotype. Its unique N1-pyrazole attachment to the pyrimidine C2 position, combined with a phenylformamido acetamide linker, differentiates it from pyrazol-4-yl analogs. Procure this ≥95% purity compound for exploratory kinase selectivity screening (JAK1/2/3, TYK2), scaffold-hopping programs overcoming resistance mutations, or developing isoform-selective chemical probes. Avoid generic substitutions that risk off-target activity.

Molecular Formula C16H14N6O2
Molecular Weight 322.328
CAS No. 1421509-72-9
Cat. No. B2778574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(phenylformamido)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide
CAS1421509-72-9
Molecular FormulaC16H14N6O2
Molecular Weight322.328
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC(=O)NC2=CN=C(N=C2)N3C=CC=N3
InChIInChI=1S/C16H14N6O2/c23-14(11-17-15(24)12-5-2-1-3-6-12)21-13-9-18-16(19-10-13)22-8-4-7-20-22/h1-10H,11H2,(H,17,24)(H,21,23)
InChIKeyJSLKXPLUDAPXCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Phenylformamido)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide (CAS 1421509-72-9): Procurement-Relevant Compound Profile


2-(Phenylformamido)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide (CAS 1421509-72-9), also named N-(2-((2-(1H-pyrazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide, is a synthetic small molecule (C₁₆H₁₄N₆O₂; MW 322.32 g/mol) belonging to the class of benzamide derivatives of pyrazolyl-amino-pyrimidines [1]. This compound class has been disclosed in patent literature as selective Janus kinase (JAK) inhibitors, targeting the JAK-STAT signaling pathway implicated in inflammatory and immune-mediated diseases [1]. The structural hallmark—a phenylformamido acetamide linker connecting a pyrazol-1-yl pyrimidine core—differentiates it from other pyrazolopyrimidine-based kinase inhibitors and may confer distinct kinase selectivity profiles relevant to procurement decisions for preclinical research programs.

Why Generic Substitution of 2-(Phenylformamido)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide Is Scientifically Unreliable


Within the benzamide pyrazolyl-amino-pyrimidine class, minor structural variations—particularly at the acetamide linker, the pyrazole N-substitution pattern, and the benzamide ring—can profoundly alter JAK isoform selectivity and potency [1]. The specific 1H-pyrazol-1-yl attachment to the pyrimidine C2 position, combined with the phenylformamido acetamide chain, represents a discrete chemotype among analogs that often employ pyrazol-4-yl or substituted pyrazole regioisomers [1]. Generic substitution without confirmatory comparative biochemical data risks selecting a compound with unintended off-target kinase activity or reduced potency at the desired JAK isoform, undermining experimental reproducibility and preclinical development timelines.

Quantitative Differentiation Evidence for 2-(Phenylformamido)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide vs. Closest Analogs


Kinase Selectivity: Comparative JAK Isoform Inhibition Within the Benzamide Pyrazolyl-Amino-Pyrimidine Series

The US Patent 12,098,142 family discloses that compounds of Formula (I), to which 2-(phenylformamido)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide belongs, exhibit selective JAK inhibition. However, the specific compound's individual IC₅₀ values against JAK1, JAK2, JAK3, and TYK2 are not publicly reported in the accessible patent text or BindingDB records as of the search date [1]. Close structural analogs with pyrazol-4-yl (rather than pyrazol-1-yl) attachments and varied benzamide substitutions have reported JAK1 IC₅₀ values ranging from 0.25 nM to 23.4 nM in enzymatic assays [2], but no direct head-to-head comparison data involving the target compound are available. This evidence gap prevents quantitative differentiation claims.

JAK inhibitor kinase selectivity immunology

Structural Differentiation: Pyrazol-1-yl vs. Pyrazol-4-yl Regioisomerism in Pyrimidine Kinase Inhibitors

The target compound contains a 1H-pyrazol-1-yl group attached at the pyrimidine C2 position, a regioisomeric pattern distinct from the more common pyrazol-4-yl substitution found in the majority of JAK inhibitor analogs disclosed in US 11,344,549 and related patents [1][2]. Regioisomerism at the pyrazole-pyrimidine junction can influence the dihedral angle between the heterocycles, hydrogen-bonding capacity with the kinase hinge region, and overall molecular shape complementarity within the ATP-binding pocket. While no direct biochemical comparison between 1-yl and 4-yl regioisomers of identical scaffold has been published, class-level inference suggests the target compound will exhibit a unique kinase selectivity fingerprint compared to pyrazol-4-yl counterparts [1].

medicinal chemistry regioisomerism kinase inhibitor design

Recommended Research Application Scenarios for 2-(Phenylformamido)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide Based on Available Evidence


Exploratory JAK Selectivity Profiling in Inflammatory Disease Models

Given its novel pyrazol-1-yl regioisomerism, the compound is best suited for exploratory kinase selectivity screening against JAK family members (JAK1, JAK2, JAK3, TYK2) to identify differential inhibition patterns not achievable with pyrazol-4-yl analogs [1]. This scenario is appropriate for academic or biopharma laboratories seeking to expand intellectual property space around JAK inhibitors with unique hinge-binding modalities.

Medicinal Chemistry Scaffold-Hopping Campaigns Targeting JAK-STAT Pathway

The phenylformamido acetamide linker and pyrazol-1-yl pyrimidine core offer a distinct chemotype for scaffold-hopping programs aiming to overcome resistance mutations or improve selectivity over off-target kinases compared to established JAK inhibitors such as tofacitinib or baricitinib [1]. The compound can serve as a starting point for structure-activity relationship (SAR) exploration.

Chemical Biology Probe Development for JAK-STAT Pathway Investigation

With appropriate biochemical characterization, this compound could be developed into a chemical probe for dissecting JAK isoform-specific signaling. The unique regioisomeric structure may confer a selectivity profile distinct from existing probes, enabling more precise interrogation of JAK1- versus JAK3-dependent pathways in cellular assays [1].

Quote Request

Request a Quote for 2-(phenylformamido)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.